N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3S/c1-30-16-6-3-12(9-17(16)31-2)21-26-25-18-7-8-20(27-28(18)21)32-11-19(29)24-15-5-4-13(22)10-14(15)23/h3-10H,11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVXIXUQJGVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A difluorophenyl moiety.
- A triazolo-pyridazin core.
- A thioacetamide functional group.
The molecular formula is , and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Antitumor effects.
- Anti-inflammatory properties.
- Antimicrobial activity.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to triazolo-pyridazin derivatives. For instance:
- A study demonstrated that triazole derivatives could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanisms involved include modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 3.2 | Cell cycle arrest |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been well-documented. For example:
- Triazole derivatives have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential for this compound to modulate inflammatory responses.
Table 2: Anti-inflammatory Activity Data
| Compound | Model System | Effect Observed |
|---|---|---|
| Compound C | RAW264.7 cells | Decreased IL-6 expression |
| This compound | TBD | TBD |
Antimicrobial Activity
Research into the antimicrobial properties of triazole-containing compounds has shown promising results against various pathogens:
- Triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Further exploration is warranted for the specific antimicrobial efficacy of the compound .
Case Studies
A notable study conducted on a related compound highlighted its efficacy in reducing tumor size in xenograft models. The study reported a significant reduction in tumor volume compared to controls when administered at specific dosages over a defined period .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The target compound shares a common [1,2,4]triazolo[4,3-b]pyridazine core with the following analogs (Table 1):
Key Observations:
In contrast, analogs with 3-fluorophenyl () or 4-ethoxyphenyl () substituents exhibit reduced electron-donating capacity, which may alter target affinity or solubility.
The 3,4-dimethoxyphenyl group in increases hydrophilicity but may reduce membrane permeability compared to fluorinated analogs .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Substituent Chemistry
Research Findings:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances metabolic stability but reduces aqueous solubility due to its hydrophobic nature .
- Methoxy vs. Ethoxy: The 4-ethoxyphenyl group in introduces greater steric hindrance than methoxy analogs, which may limit binding to flat aromatic receptor sites .
- Fluorine Positioning: The 2,4-difluorophenyl group in the target compound avoids ortho steric clashes observed in analogs with meta-substituted fluorines (e.g., ) .
Preparation Methods
Pyridazine Ring Formation
The pyridazine scaffold is synthesized via cyclocondensation of β-aroyl propionic acid derivatives with hydrazine hydrate. For example:
- β-Aroyl propionic acid synthesis :
Triazole Ring Annulation
The dihydropyridazinone intermediate undergoes dehydrogenation and cyclization:
- Dehydrogenation with chloranil :
Thiolation of the Pyridazine Ring
The 6-position of the triazolo-pyridazine is functionalized with a thiol group:
- Thiol introduction via phosphorus pentasulfide (P₂S₅) :
Synthesis of 2-Bromo-N-(2,4-Difluorophenyl)Acetamide
Acetamide Formation
- Acylation of 2,4-difluoroaniline :
Thioether Coupling Reaction
Nucleophilic Substitution
The thiolate anion of 3-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine-6-thiol reacts with 2-bromo-N-(2,4-difluorophenyl)acetamide:
Purification
Characterization Data
Spectral Analysis
Physicochemical Properties
- Molecular formula : C₂₁H₁₇F₂N₅O₃S.
- Melting point : 210–212°C (decomp.).
- Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol.
Optimization and Challenges
- Cyclization efficiency :
- Thiol stability :
- Purification challenges :
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridazine cyclization | Ethanol, reflux, 6 h | 70 | |
| Triazole annulation | Hydrazine hydrate, 6 h | 65 | |
| Thioether coupling | K₂CO₃, DMF, 60°C, 8 h | 75 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
